molecular formula C17H12Cl2N2O2 B11976554 N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea CAS No. 303092-11-7

N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea

Cat. No.: B11976554
CAS No.: 303092-11-7
M. Wt: 347.2 g/mol
InChI Key: JWJGTRYPQPUQOC-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea (CAS: 303092-11-7) is a urea derivative with the molecular formula C₁₇H₁₂Cl₂N₂O₂ and a molecular weight of 347.2 g/mol . Its structure consists of a urea bridge linking a 3,4-dichlorophenyl group and a 5-hydroxy-1-naphthyl moiety.

Properties

CAS No.

303092-11-7

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-8-7-10(9-14(13)19)20-17(23)21-15-5-1-4-12-11(15)3-2-6-16(12)22/h1-9,22H,(H2,20,21,23)

InChI Key

JWJGTRYPQPUQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-dichloroaniline with 5-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the naphthyl ring can be oxidized to form a quinone derivative.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxy and dichlorophenyl groups can enhance its binding affinity and specificity for certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Modifications and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with analogous urea-based compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications References
N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea 3,4-Dichlorophenyl, 5-hydroxy-1-naphthyl 347.2 Potential agrochemical activity (inferred)
N-(3,4-Dichlorophenyl)-N´-methylurea 3,4-Dichlorophenyl, methyl ~218.1 (estimated) Linuron metabolite; herbicide
Fluometuron 3-(Trifluoromethyl)phenyl, dimethyl 232.2 Herbicide (cotton crops)
N-(4-Chlorophenyl)-N'-[1-(3,4-dichlorophenyl)-1-methylethyl]-N-hydroxyurea 4-Chlorophenyl, branched alkyl with hydroxyl, 3,4-dichlorophenyl 348.6 (C₁₅H₁₃Cl₃N₂O) Hydroxyurea derivative; solubility implications
N-(5-(2,3-Dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea 3,4-Dichlorophenyl, sulfonyl-dihydrobenzofuran Not reported Sulfonyl group enhances electronic properties

Impact of Substituents on Physicochemical Properties

  • Halogenation : The 3,4-dichlorophenyl group is common in herbicides (e.g., linuron metabolites) due to its electron-withdrawing effects, which stabilize the molecule and enhance reactivity .

Biological Activity

N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea, a compound with the chemical formula C17H12Cl2N2O2, has garnered attention in various biological research contexts due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

  • Chemical Name : this compound
  • CAS Number : 303092-11-7
  • Molecular Formula : C17H12Cl2N2O2
  • Molecular Weight : 363.19 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Thiourea Derivative 1E. faecalis4029
Thiourea Derivative 2P. aeruginosa5024
Thiourea Derivative 3S. typhi4530
Thiourea Derivative 4K. pneumoniae5019

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies focusing on its ability to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent activity .

Case Study: Breast Cancer Cells

In a study assessing the effects on MCF-7 breast cancer cells, the compound demonstrated significant inhibition of cell growth with an IC50 value as low as 1.50 µM. The treated cells exhibited alterations in cell morphology and a notable increase in lactate dehydrogenase (LDH) levels, suggesting necrotic cell death .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro .

The biological activities of this compound can be attributed to its structural features that allow interaction with specific molecular targets involved in disease processes:

  • Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis through activation of intrinsic pathways and modulation of signaling cascades related to cell survival.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

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